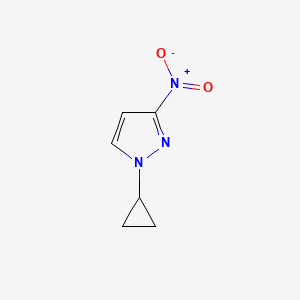

1-环丙基-3-硝基-1H-吡唑

描述

1-Cyclopropyl-3-nitro-1H-pyrazole is a compound that falls within the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a cyclopropyl group and a nitro group on the pyrazole ring suggests that this compound could exhibit unique chemical and physical properties, making it a potential candidate for various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazoles, including those with cyclopropyl and nitro substituents, can be achieved through several methods. One efficient approach is the DABCO-promoted synthesis from tosylhydrazones and nitroalkenes, which proceeds via a sequential Baylis-Hillman/intramolecular cyclization mechanism, yielding a variety of products with reversed regioselectivity in good yields . Another method involves the reaction of cyclopropyl oximes under Vilsmeier conditions to produce substituted 1H-pyrazoles through ring-opening, chlorovinylation, and intramolecular aza-cyclization . Additionally, regioselective synthesis protocols have been developed for the synthesis of tri- and tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins, suggesting a stepwise cycloaddition mechanism .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-3-nitro-1H-pyrazole is likely to be influenced by the presence of the cyclopropyl and nitro groups. These substituents can affect the electron distribution and steric hindrance within the molecule, potentially impacting the reactivity and stability of the compound. The regioselectivity observed in the synthesis methods indicates that the molecular structure allows for different isomers to be formed, depending on the reaction conditions and the nature of the substituents .

Chemical Reactions Analysis

Pyrazoles, including 1-Cyclopropyl-3-nitro-1H-pyrazole, can undergo various chemical reactions. The nitro group is a versatile functional group that can participate in reduction reactions or act as an electrophile in nucleophilic substitution reactions. The cyclopropyl group can be involved in ring-opening reactions under certain conditions. For instance, the synthesis of pyrazolo[3,4-b]indoles from spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions involves a ring-opening/cyclization cascade reaction . Moreover, the reactivity of nitrocyclopropanes with Huisgen zwitterions has been demonstrated to provide a pathway to synthesize 3-alkoxy pyrazolines and pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropyl-3-nitro-1H-pyrazole would be influenced by its molecular structure. The presence of the nitro group is likely to contribute to the compound's polarity and could enhance its solubility in polar solvents. The cyclopropyl group may add strain to the molecule, potentially affecting its stability and reactivity. The synthesis of pyrazoles often involves photoactivated 1,3-dipolar cycloaddition, which suggests that the compound may have photosensitive properties . Additionally, the antibacterial and antifungal activities of some pyrazole derivatives have been reported, indicating that 1-Cyclopropyl-3-nitro-1H-pyrazole could also possess biological activities worth exploring10.

科学研究应用

反应性和催化

1-环丙基-3-硝基-1H-吡唑衍生物在钯催化的直接芳基化中表现出显着的反应性。这些化合物已有效地用于区域选择性 C4-芳基化,而不会分解环丙基单元,表明它们在合成化学中的稳定性和多功能性。耐受芳基溴化物上多种官能团的能力突出了它们在创建多样化化学结构中的适应性 (Sidhom et al., 2018)。

吡唑啉和吡唑的合成

已经报道了涉及反式-2-取代-3-硝基环丙烷-1,1-羧酸盐与 Huisgen 两性离子的新型环化反应,提供了一种简便的 3-烷氧基吡唑啉和相应的 3-烷氧基 1H-吡唑的合成方法。该方法展示了硝基环丙烷的不同反应性,突出了 1-环丙基-3-硝基-1H-吡唑作为合成具有潜在应用(包括药物化学)的宝贵吡唑啉和吡唑衍生物的前体的潜力 (Yang et al., 2016)。

膦酰吡唑的区域选择性合成

Bestmann-Ohira 试剂与共轭硝基烯烃的碱介导反应已被用于膦酰吡唑的区域选择性合成。这种合成方法突出了获得吡唑衍生物的战略方法,强调了 1-环丙基-3-硝基-1H-吡唑在合成具有不同功能的化合物中的化学多功能性和潜力 (Muruganantham et al., 2007)。

抗菌应用

1-环丙基-3-硝基-1H-吡唑衍生物已对其抗菌和抗真菌活性进行了评估,显示出作为抗菌剂的希望。通过 1,3-偶极环加成合成新型 1-芳基-3-(5-硝基-2-噻吩基)-4-芳酰基-吡唑并成功对其进行抗菌评估,突出了这些化合物的潜在药用应用 (Rai et al., 2008)。

吡唑和异恶唑的不同合成

从环丙基肟合成全取代的 1H-吡唑和异恶唑的不同合成证明了 1-环丙基-3-硝基-1H-吡唑衍生物的合成实用性。该方法允许有效选择反应条件以获得吡唑或异恶唑衍生物,展示了这些化合物在合成有机化学中的适应性 (Wang et al., 2008)。

安全和危害

未来方向

The future directions for “1-Cyclopropyl-3-nitro-1H-pyrazole” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , and these areas could be further explored.

作用机制

Target of Action

Pyrazole derivatives have been known to interact with various targets such as estrogen receptors and alcohol dehydrogenase .

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes.

Pharmacokinetics

The compound has a predicted boiling point of 303.0±15.0 °C and a predicted density of 1?±.0.1 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-3-nitro-1H-pyrazole. For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of organoboron reagents like pyrazoles, is known to be influenced by environmental conditions . .

属性

IUPAC Name |

1-cyclopropyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-9(11)6-3-4-8(7-6)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFQRBCNMTWGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679544 | |

| Record name | 1-Cyclopropyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240579-10-5 | |

| Record name | 1-Cyclopropyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)

![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)

![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)

![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)

![6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3032140.png)

![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)

![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)